Collagen(cattle skin) (9CI)

Description

The exact mass of the compound type II collagen fragment is 1470.74669233 g/mol and the complexity rating of the compound is 3010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Collagen(cattle skin) (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Collagen(cattle skin) (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

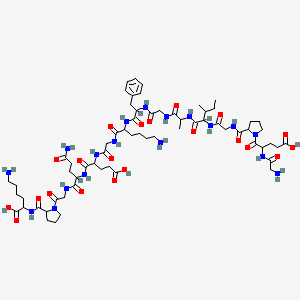

6-amino-2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[1-[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H102N18O21/c1-4-36(2)55(81-51(88)34-72-61(99)45-18-13-29-83(45)64(102)42(22-25-54(92)93)76-48(85)31-68)63(101)74-37(3)56(94)70-32-50(87)77-44(30-38-14-6-5-7-15-38)60(98)78-39(16-8-10-26-66)57(95)71-33-49(86)75-41(21-24-53(90)91)59(97)79-40(20-23-47(69)84)58(96)73-35-52(89)82-28-12-19-46(82)62(100)80-43(65(103)104)17-9-11-27-67/h5-7,14-15,36-37,39-46,55H,4,8-13,16-35,66-68H2,1-3H3,(H2,69,84)(H,70,94)(H,71,95)(H,72,99)(H,73,96)(H,74,101)(H,75,86)(H,76,85)(H,77,87)(H,78,98)(H,79,97)(H,80,100)(H,81,88)(H,90,91)(H,92,93)(H,103,104) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTSASYOBIDUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H102N18O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9064-67-9 |

Source

|

| Record name | Collagen (cattle skin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Significance of Collagen Cattle Skin in Biomaterials Research

Overview of Collagen's Fundamental Role as an Extracellular Matrix Protein

Collagen is the principal structural protein within the extracellular matrix (ECM), the intricate network of macromolecules that provides structural and biochemical support to surrounding cells. wikipedia.orgnottingham.ac.uk In tissues such as skin, bone, and tendons, collagen fibers are responsible for providing tensile strength and structural integrity. wikipedia.orgjapsonline.com The characteristic molecular structure of collagen is a triple helix, formed by three polypeptide α-chains. wikipedia.orgnih.gov This unique conformation, rich in the amino acids glycine (B1666218), proline, and hydroxyproline (B1673980), is crucial for its ability to self-assemble into highly organized fibrils and fibers. nih.govresearchgate.net

Beyond its mechanical role, the collagenous matrix is biologically active, directly influencing cellular behaviors such as adhesion, migration, proliferation, and differentiation. nih.govresearchgate.net It serves as a natural scaffold that guides tissue development and regeneration. japsonline.comresearchgate.net This inherent bioactivity is a primary reason why collagen, particularly from bovine skin, is extensively explored in tissue engineering, where the goal is to create biomaterials that can mimic the native ECM to repair or replace damaged tissues. nih.govresearchgate.net

Classification and Distribution of Collagen Types in Bovine Dermis (e.g., Type I, Type III, Type V)

The bovine dermis is a heterogeneous tissue composed of several types of collagen, each contributing unique properties to the skin's structure and function. While over 28 types of collagen have been identified, the fibrillar collagens are the most abundant. wikipedia.orgresearchgate.net In bovine skin, Type I and Type III are the predominant forms. nih.govmdpi.com

Collagen Type I is the most abundant protein in the body and the main structural component of the dermis, bone, tendons, and ligaments. pratherranch.comwikipedia.org It is responsible for the tissue's tensile strength and resilience. ontosight.ai In the dermal ECM, it constitutes the vast majority of the collagen content. nih.govmdpi.com

Collagen Type III is also a fibrillar collagen, commonly found alongside Type I in extensible connective tissues like skin and blood vessels. wikipedia.orgnottingham.ac.uk It plays a role in providing elasticity and support.

The relative distribution of these collagen types in the bovine dermis is a critical factor for its application as a biomaterial, as it influences the mechanical and biological properties of the resulting scaffold.

Table 1. Approximate Distribution of Major Collagen Types in Bovine Dermis This interactive table provides the typical percentages of the most abundant collagen types found within the extracellular matrix of cattle skin.

| Collagen Type | Approximate Percentage in Dermis | Primary Function |

|---|---|---|

| Type I | 80–85% nih.govmdpi.com | Provides tensile strength and structural backbone pratherranch.com |

| Type III | 8–15% nih.govmdpi.com | Contributes to tissue elasticity; found with Type I wikipedia.org |

| Type V | Minor component (<2%) nih.gov | Regulates the assembly and diameter of Type I fibrils oup.com |

Historical Context and Evolution of Research on Bovine Collagen

The use of animal-derived materials for medical purposes has a long history, but the focused scientific study of collagen as a biomaterial gained significant momentum in the 1970s and 1980s. nih.govresearchgate.net Initially, bovine skin collagen was primarily used in the form of processed tissues for applications like wound dressings. japsonline.com Its excellent biocompatibility, low antigenicity, and biodegradability made it a material of choice. pratherranch.commdpi.com

The evolution of research was significantly influenced by advancements in protein chemistry and cell biology, which allowed for the isolation, purification, and characterization of collagen. This led to the development of various forms of collagen-based biomaterials, including gels, sponges, films, and injectable matrices. mdpi.com These materials became fundamental tools in the nascent field of tissue engineering. japsonline.commdpi.com

A critical turning point in the late 20th century was the concern over the potential transmission of zoonotic diseases, particularly bovine spongiform encephalopathy (BSE). mdpi.comnih.gov This health concern drove rigorous improvements in purification protocols to ensure the removal of potential contaminants and significantly reduced risks. nih.gov Simultaneously, these concerns spurred intense research into alternative sources and production methods, leading to the development of recombinant human collagens as a potential substitute for animal-derived products, a field of research that has been active for the past three decades. nih.gov Despite the rise of alternatives, purified bovine collagen remains a vital and widely used biomaterial in research and medicine due to its abundance, cost-effectiveness, and well-documented performance in creating scaffolds for tissue regeneration. pratherranch.comnih.govmdpi.com

Primary Structure and Amino Acid Composition of Bovine Dermal Collagen

The foundational level of bovine dermal collagen's structure is its primary sequence of amino acids. This sequence is characterized by a distinctive and repetitive motif that is the hallmark of all collagen types. nih.gov Type I collagen, the predominant form in bovine skin, is a heterotrimer composed of two identical α1(I) chains and one α2(I) chain. usda.govnih.gov

A defining feature of the primary structure of bovine dermal collagen is the repeating tripeptide sequence, Gly-X-Y, where Glycine (Gly) is present at every third position. nih.govatlas.orgnih.govprinceton.eduresearchgate.net This consistent placement of glycine is sterically necessary, as it is the smallest amino acid, allowing for the tight packing of the three polypeptide chains into a helical structure. researchgate.netyoutube.com The 'X' and 'Y' positions are frequently occupied by other amino acids, most notably Proline (Pro) and 4-Hydroxyproline (Hyp), respectively. nih.govnews-medical.net The sequence Gly-Pro-Hyp is the most common triplet found in collagen. nih.gov While over 400 Gly-X-Y triplets are theoretically possible, only a limited number are found in significant quantities in fibrillar collagens. nih.gov

Table 1: Common Amino Acids in the Gly-X-Y Sequence of Bovine Collagen This table is interactive. You can sort the data by clicking on the column headers.

| Position | Common Amino Acids | Significance |

|---|---|---|

| Gly | Glycine | Enables the tight coiling of the triple helix. researchgate.netyoutube.com |

| X | Proline | Contributes to the helical conformation of the individual alpha chains. wikipedia.org |

| Y | 4-Hydroxyproline | Crucial for the thermal stability of the triple helix through hydrogen bonding. nih.govnih.govwikipedia.org |

| X or Y | Alanine, Lysine (B10760008), Arginine, Leucine, Valine, Serine, Threonine | Participate in intermolecular interactions and cross-linking. nih.gov |

Proline and its post-translationally modified form, hydroxyproline, are imino acids that play a critical role in the stability of the collagen triple helix. researchgate.netdrinkharlo.com Together, they constitute a significant portion of the amino acid composition of bovine collagen. The pyrrolidine (B122466) rings of proline and hydroxyproline introduce kinks into the polypeptide chain, promoting the formation of the left-handed helical conformation of the individual alpha chains. youtube.comwikipedia.org

Hydroxyproline, particularly 4-hydroxyproline in the Yaa position, is paramount for the thermal stability of the triple helix. nih.govnih.govwikipedia.org The hydroxyl group of hydroxyproline participates in the formation of a network of hydrogen bonds, which helps to lock the three alpha chains together. drinkharlo.com An increased content of hydroxyproline is directly correlated with a higher thermal denaturation temperature of the collagen. researchgate.net The stability conferred by hydroxyproline is stereospecific; the 4R configuration is essential for this stabilizing effect. nih.gov

Table 2: Imino Acid Composition and Contribution to Stability in Bovine Collagen This table is interactive. You can sort the data by clicking on the column headers.

| Imino Acid | Typical Position | Role in Triple Helix Stability |

|---|---|---|

| Proline (Pro) | X | Induces the helical twist of the alpha chains. youtube.comwikipedia.org |

| 4-Hydroxyproline (Hyp) | Y | Significantly enhances thermal stability through hydrogen bonding. nih.govnih.govwikipedia.orgdrinkharlo.com |

Secondary Structure: Alpha Chain Conformations

Individually, each of the three polypeptide chains, or alpha chains, of collagen adopts a left-handed, polyproline II-type (PPII) helical conformation. nih.gov This is a more extended helical structure than the more common alpha-helix. wikipedia.org The unique secondary structure of the alpha chains is a direct consequence of the high content of proline and hydroxyproline, which restricts the rotational freedom of the polypeptide backbone. wikipedia.org

Triple Helical Structure Formation and Stability

Three of these left-handed alpha chains coil around each other in a right-handed fashion to form a triple helix, also known as tropocollagen. researchgate.netnews-medical.netnih.gov This "coiled-coil" arrangement results in a rope-like structure that is responsible for the remarkable tensile strength of collagen. arxiv.org

The stability of the collagen triple helix is maintained by a combination of intra- and intermolecular forces. Intramolecularly, the steric repulsion between the pyrrolidine rings of proline and hydroxyproline residues helps to maintain the extended helical conformation of the individual alpha chains. wikipedia.org

The integrity of the collagen triple helix is sensitive to several environmental factors:

Thermal Denaturation: As the temperature increases, the kinetic energy of the molecule overcomes the weak interactions stabilizing the triple helix, leading to its unwinding and denaturation into random coils. researchgate.net The temperature at which this occurs, known as the denaturation or melting temperature (Td), is directly proportional to the hydroxyproline content. mdpi.comnih.gov

pH: Extreme pH values can disrupt the electrostatic interactions and hydrogen bonding that stabilize the triple helix. Under acidic conditions, collagen molecules gain a net positive charge, leading to electrostatic repulsion that can facilitate their separation. nih.gov

Ionic Strength: The ionic strength of the surrounding solution can also influence the stability of the collagen triple helix. Changes in salt concentration can affect the electrostatic interactions between charged residues, with studies showing that collagen can adopt more compact structures at lower ionic strengths. arxiv.org

Extraction and Purification Methodologies for Research Grade Collagen Cattle Skin

Pre-treatment Strategies for Bovine Dermal Tissue

Effective pre-treatment of bovine dermal tissue is a critical preliminary step to enhance the efficiency of subsequent collagen extraction. The primary goals are the removal of non-collagenous materials such as fats, pigments, and unwanted proteins, which can interfere with the isolation process and compromise the purity of the final product.

Degreasing: Bovine skin contains a significant amount of fat that must be removed. nih.gov Chemical degreasing is commonly achieved using organic solvents. Alcohols, such as butyl alcohol, are effective in solubilizing fats and pigments from the tissue. nih.gov Another approach involves the use of detergents; for instance, a 75% sodium dodecylbenzene (B1670861) sulfonate (SDBS) solution has been used in an ultrasonic bath to degrease cattle skin. researchgate.net

Removal of Non-Collagenous Proteins: Alkaline treatment is a widely used method to eliminate non-collagenous proteins and swell the collagenous matrix, making it more accessible to extraction agents. A common procedure involves soaking the hide sections in a solution of 0.1 M sodium hydroxide (B78521) (NaOH) for several hours. researchgate.net It is crucial to control the alkali concentration and temperature (typically between 4 and 20 °C) to prevent degradation of the collagen's native structure. nih.gov Concentrations of NaOH ranging from 0.05 to 0.1 kmol/m³ are generally considered sufficient for this purpose. nih.gov Following the alkaline treatment, the tissue is washed extensively with distilled water until a neutral pH is achieved. researchgate.net Some protocols may also include a demineralization step using chelating agents like ethylenediaminetetraacetic acid (EDTA). nih.gov

Acid-Soluble Collagen (ASC) Extraction Techniques

Acid solubilization is one of the most common methods for extracting Type I collagen, preserving its native structure. This technique cleaves the non-helical telopeptide regions that contain the intermolecular cross-links, allowing the collagen molecules to dissolve in the acidic solution.

The process involves suspending the pre-treated bovine skin in a dilute acid solution with continuous stirring, typically at a low temperature (e.g., 4°C) to minimize thermal denaturation. nih.gov Organic acids are generally more effective than mineral acids at cleaving collagen crosslinks and solubilizing non-crosslinked collagen, often resulting in higher yields. nih.gov

Commonly Used Acids and Conditions:

Acetic Acid: This is the most widely reported organic acid for ASC extraction. nih.gov A typical concentration is 0.5 M, with extraction times ranging from 24 to 72 hours. nih.govresearchgate.net

Hydrochloric Acid: An example of an inorganic acid used in the process. nih.gov

The resulting acidic solution, containing the solubilized collagen, is then separated from the insoluble residue by filtration and centrifugation. pjoes.com The ASC method is effective for younger tissues with fewer and more labile cross-links.

| Parameter | Condition | Source |

| Acid | 0.5 M Acetic Acid | nih.govresearchgate.net |

| Temperature | 4 °C | nih.gov |

| Duration | 24-72 hours | nih.gov |

| Ratio (Tissue:Solvent) | 1:20 (w/v) | pjoes.com |

Enzymatic Solubilization Methods (e.g., Pepsin Digestion)

For tissues with more mature, stable cross-links that are resistant to acid hydrolysis, enzymatic methods are employed to increase the extraction yield. This technique is often used in conjunction with acid extraction. nih.gov The resulting collagen is referred to as pepsin-soluble collagen (PSC).

The most commonly used enzyme is pepsin, a protease that selectively cleaves the telopeptide regions of the collagen molecule without damaging the central triple-helical domain. nih.govpjoes.com This action breaks the intermolecular cross-links, rendering the collagen soluble in acidic solutions.

The process typically involves suspending the acid-insoluble residue in an acidic solution (e.g., 0.5 M acetic acid) and adding pepsin. The digestion is carried out at a low temperature (4°C) for an extended period (24-48 hours) to allow for effective enzymatic action while preventing thermal degradation of the collagen. google.comupm.edu.my The use of pepsin not only increases the collagen yield but can also enhance the purity of the extract by hydrolyzing non-collagenous proteins. nih.gov

| Parameter | Condition | Source |

| Enzyme | Pepsin | nih.gov |

| Solvent | 0.5 M Acetic Acid | google.com |

| Temperature | 4 °C | google.com |

| Duration | 24-48 hours | google.comupm.edu.my |

| Enzyme:Substrate Ratio | 1:100 (w/w) | nih.gov |

Alkali Hydrolysis Techniques for Collagen Isolation

Alkali hydrolysis is another chemical method used to extract collagen, typically employing aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide. nih.gov This method involves treating the pre-treated skin with an alkaline solution, which helps to break down non-collagenous components and swell the collagen fibers.

A study on Bali cattle hide utilized calcium hydroxide (Ca(OH)₂) in the pre-extraction process. scispace.com Treatments included soaking the hide in 5% or 15% Ca(OH)₂ solutions for four days at room temperature. scispace.com This was followed by extraction in a water bath at 60-70°C for 24 hours. scispace.com The results indicated that pre-treatment with alkali significantly increased the yield compared to a control without pre-treatment. scispace.com However, high concentrations of alkali (e.g., ≥0.2 M NaOH) can lead to significant loss and potential degradation of the native collagen structure. nih.gov Therefore, careful control of the alkaline concentration and temperature is essential.

Salt Solubilization and Differential Salt Precipitation Processes

Salt solubilization and precipitation are fundamental techniques used for both the extraction and purification of collagen.

Salt Solubilization: Neutral salt solutions, such as sodium chloride (NaCl), Tris-HCl, phosphates, and citrates, can solubilize collagen. nih.govupm.edu.my Type I collagen, the predominant type in skin, dissolves at NaCl concentrations below 1.0 M but precipitates at concentrations exceeding this threshold. nih.gov This property necessitates careful control over the salt concentration during extraction. nih.gov

Differential Salt Precipitation ("Salting Out"): This is a crucial purification step to isolate collagen from the crude extract. By adding a neutral salt like NaCl to the collagen solution (typically an acidic extract), the solubility of the collagen is reduced, causing it to precipitate. nih.gov The process is often carried out by increasing the NaCl concentration to a specific molarity (e.g., 2.0-2.5 M). researchgate.netpjoes.com The pH is typically adjusted to neutral (pH 7.0) with NaOH to facilitate precipitation. nih.gov The mixture is allowed to stand for several hours at 4°C, after which the collagen precipitate is collected by centrifugation. nih.gov This process can be repeated (recrystallization) to further enhance the purity of the collagen. nih.gov

Advanced Extraction Approaches (e.g., Ultrasound-Assisted Extraction)

To improve the efficiency of traditional extraction methods, advanced techniques such as Ultrasound-Assisted Extraction (UAE) have been developed. Ultrasound, which involves the use of sound waves with frequencies of ≥20 kHz, enhances the extraction process primarily through a phenomenon known as acoustic cavitation. nih.gov This creates intense turbulence in the liquid, which improves mass transfer and can accelerate chemical reactions. nih.gov

When applied to collagen extraction, ultrasound can:

Increase Yield: By disrupting the tissue matrix, ultrasound facilitates the penetration of solvents and enzymes, leading to a higher extraction yield. nih.govmdpi.com

Reduce Extraction Time: The enhanced mass transfer shortens the time required for extraction. nih.gov

Enhance Purity: In combination with enzymatic treatment, ultrasound can improve the purity of the extracted collagen. nih.gov

Studies have shown that using ultrasound in tandem with pepsin treatment for extraction from bovine tendon significantly increased the yield compared to using pepsin alone. nih.govresearchgate.net While beneficial, the intensity and duration of the ultrasonic treatment must be optimized to prevent potential damage to the collagen's native triple-helical structure. nih.gov

| Method | Key Advantage | Finding | Source |

| Ultrasound + Pepsin | Increased Yield & Efficiency | Significantly increased collagen extraction rate from cattle tendon compared to pepsin alone. | researchgate.net |

| Ultrasound Pre-treatment | Higher Yield | Yield from Bactrian camel skin increased from 26.08% (PSC) to 41.99% (UPSC). | mdpi.com |

Purification Strategies for Enhanced Purity

Following initial extraction and precipitation, further purification steps are necessary to obtain research-grade collagen. The crude extract typically contains residual salts and non-collagenous proteins that must be removed. nih.gov

Dialysis: This is a standard and essential step to remove salts introduced during the precipitation process. The precipitated collagen, after being redissolved in a dilute acidic solution (e.g., 0.5 M acetic acid), is placed in a dialysis bag with a specific molecular weight cut-off (e.g., 100 kDa). upm.edu.mynih.gov The bag is then placed in a large volume of dialysate, such as dilute acetic acid or deionized water. researchgate.netupm.edu.my The dialysate is changed periodically to maintain a high concentration gradient, ensuring the efficient removal of small molecules like salts from the collagen solution. researchgate.net

Chromatography: For the highest purity, chromatographic techniques can be employed.

Ion-Exchange Chromatography: This method separates proteins based on their net charge and can be used to remove contaminating proteins. iium.edu.my

Affinity Chromatography: This technique is highly specific and is often used for purifying recombinant collagens that have been engineered with affinity tags. iium.edu.my

After purification, the final collagen solution is typically freeze-dried (lyophilized) to obtain a stable, dry product that can be stored for long-term use. researchgate.netresearchgate.net

Dialysis and Ultrafiltration Techniques

Dialysis and ultrafiltration are crucial post-extraction steps for purifying and concentrating collagen solutions. Both are membrane-based separation processes that segregate molecules based on size.

Ultrafiltration serves a dual purpose of purification and concentration, offering a more rapid alternative to dialysis. bubsnaturals.comresearchgate.net This technique uses hydrostatic pressure to force a solution against a semi-permeable membrane. Smaller molecules, such as water, salts, and low molecular weight contaminants, pass through the membrane's pores, while the larger collagen molecules are retained on the surface, becoming more concentrated. bubsnaturals.com Centrifugal filtration devices with specific molecular weight cut-off (MWCO) membranes, such as 100,000 MW, are commonly used to efficiently purify collagen extracts from smaller proteins and polysaccharides. nih.gov Ultrafiltration is particularly advantageous as it significantly reduces processing time and sample volume. researchgate.net

| Parameter | Dialysis | Ultrafiltration |

|---|---|---|

| Principle | Diffusion based on concentration gradient across a semi-permeable membrane. creative-proteomics.com | Pressure-driven convective transport across a semi-permeable membrane. |

| Primary Function | Removal of small molecular weight impurities (e.g., salts, acids). bubsnaturals.com | Purification and concentration of the collagen solution. bubsnaturals.com |

| Driving Force | Concentration Gradient. creative-proteomics.com | Pressure Gradient. |

| Processing Time | Slow (can take days). nih.gov | Fast. researchgate.net |

| Sample Volume | Increases due to buffer exchange. | Decreases, leading to a concentrated product. |

Fractionated Precipitation for Type-Specific Collagen Isolation

Fractionated precipitation, commonly known as "salting out," is a widely used method to separate different types of collagen from a mixed solution. nih.gov This technique exploits the differences in solubility of various collagen types in the presence of high concentrations of neutral salts, most commonly Sodium Chloride (NaCl). nih.govnih.gov

The process involves the stepwise addition of a neutral salt, such as NaCl, to the acidic collagen solution. nih.gov As the salt concentration increases, it reduces the amount of water available to solvate the protein molecules, leading to protein-protein interactions and subsequent precipitation. Different types of collagen precipitate at distinct salt concentrations. For instance, Type III collagen can be precipitated from pepsin-solubilized bovine skin extracts at NaCl concentrations between 1.5 M and 1.7 M, while Type I collagen, the most abundant type in skin, precipitates at higher NaCl concentrations, typically around 2.5 M, in an acidic buffer.

To achieve high purity, the precipitated collagen is collected by centrifugation. nih.gov The process can be repeated by re-dissolving the pellet and performing another round of salting-out, which further refines the separation. nih.gov Following precipitation, the collected collagen is redissolved in an acidic solution and extensively dialyzed against a dilute acid to remove the high concentration of salt. nih.gov This method is effective for separating major collagen types like Type I and Type III found in cattle skin. nih.gov

| Collagen Type | Typical NaCl Concentration for Precipitation | Buffer Condition |

|---|---|---|

| Type III Collagen | 1.5 M - 1.7 M | Acidic (e.g., 0.5 M Acetic Acid) |

| Type I Collagen | 2.5 M | Acidic (e.g., 0.5 M Acetic Acid) |

Advanced Characterization Techniques for Collagen Cattle Skin

Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural integrity and detailed molecular features of bovine skin collagen.

FTIR spectroscopy is a powerful non-destructive technique used to identify the characteristic functional groups and secondary structure of collagen. The analysis focuses on the specific absorption bands known as amide bands, which arise from the vibrations of the peptide backbone. researchgate.netresearchgate.net

The FTIR spectrum of bovine skin collagen displays several key amide bands:

Amide A: Typically found around 3300 cm⁻¹, this band is associated with N-H stretching vibrations and is indicative of hydrogen bonding. scispace.comnih.gov

Amide B: Observed near 2925 cm⁻¹, this band relates to the asymmetrical stretching of CH₂ groups. researchgate.netnih.gov

Amide I: This is the most prominent band for protein secondary structure analysis, occurring in the 1600-1700 cm⁻¹ region. It primarily arises from C=O stretching vibrations along the polypeptide backbone. scialert.netnih.gov For bovine collagen, this peak is typically observed around 1631-1659 cm⁻¹. nih.govresearchgate.net The intensity of the amide I band can indicate the density of collagen fiber packing. researchgate.net

Amide II: Found between 1540-1560 cm⁻¹, it results from N-H bending and C-N stretching vibrations. researchgate.net In bovine skin collagen, it is typically seen around 1547 cm⁻¹. nih.gov

Amide III: Located in the 1180-1300 cm⁻¹ range, this band is related to C-N stretching and N-H bending. researchgate.net For bovine collagen, it appears around 1235 cm⁻¹. nih.gov

The presence and specific wavenumbers of these amide bands confirm the characteristic triple-helical structure of collagen. researchgate.net

Table 1: Characteristic FTIR Amide Bands for Bovine Skin Collagen

| Amide Band | Typical Wavenumber (cm⁻¹) | Vibrational Origin |

|---|---|---|

| Amide A | ~3304 | N-H stretching |

| Amide B | ~2925 | Asymmetrical CH₂ stretching |

| Amide I | ~1631 | C=O stretching |

| Amide II | ~1547 | N-H bending, C-N stretching |

Data compiled from multiple sources. scispace.comnih.gov

Circular Dichroism (CD) spectroscopy is an essential tool for assessing the secondary structure and confirming the native triple-helical conformation of collagen. ufu.brrutgers.edu The unique, right-handed triple helix of collagen produces a characteristic CD spectrum.

Native type I collagen from bovine skin exhibits a distinct CD spectrum with a positive peak at approximately 221-222 nm and a strong negative peak around 198 nm. ufu.brnih.gov The positive peak at 222 nm is a hallmark of the collagen triple helix. nih.gov The intensity of this peak is directly proportional to the amount of triple-helical content in the sample. ufu.brrsc.org

Thermal denaturation, which causes the triple helix to unwind into random coils, can be monitored by observing the decrease in the positive peak's intensity at 222 nm as the temperature increases. rsc.orgnih.gov This allows for the determination of the collagen's melting temperature (Tm), a key indicator of its thermal stability.

UV-Visible spectroscopy is a straightforward method used for determining the concentration of collagen in solution and for monitoring its denaturation. Collagen exhibits a characteristic absorbance maximum in the far-UV region, typically around 230 nm, which is primarily due to the peptide bonds. nih.gov This absorbance can be used to quantify the protein concentration.

The near-UV absorption, influenced by aromatic amino acids like tyrosine and phenylalanine, can provide information on the integrity of the non-helical telopeptides. nih.gov Furthermore, changes in the UV absorbance spectrum can be used to track the thermal denaturation process. As the collagen triple helix unfolds, there is a noticeable change in the absorbance profile, providing a method to monitor the transition from the native to the denatured state. nih.govperkinelmer.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides high-resolution insights into the molecular structure, conformation, and dynamics of collagen. Solid-state NMR has been instrumental in studying collagen I in its fibrillar state. nih.gov

¹³C NMR chemical shifts are sensitive to changes in the dihedral angles of the protein backbone and amino acid side chains. This allows researchers to track conformational changes that occur during fibrillogenesis, the process of collagen molecules self-assembling into fibrils. nih.govacs.org Studies have shown that fibril formation induces an increase in the heterogeneity of side-chain conformations. nih.gov

Both ¹H and ¹³C NMR have been crucial in the structural determination of complex, mature cross-links isolated from bovine skin collagen. nih.govresearchgate.net By analyzing the chemical shifts and coupling constants, researchers can unambiguously assign the structure of these cross-linking molecules, which are vital for the mechanical stability of collagen fibers. nih.gov20.210.105 For instance, the structure of a tetrafunctional cross-link and the trifunctional cross-link, histidinohydroxylysinonorleucine, were determined using combined mass spectrometry and NMR techniques. nih.govresearchgate.net

Mass spectrometry (MS) is an indispensable tool for the detailed molecular analysis of collagen, including peptide mapping and the characterization of post-translational modifications (PTMs). creative-proteomics.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to identify and sequence the peptides produced after enzymatic digestion (e.g., with trypsin) of the collagen protein. acs.orgmdpi.com

This process, known as peptide mass fingerprinting, allows for the confirmation of the collagen type and the identification of its species of origin. nih.gov More advanced MS techniques enable the precise mapping of PTMs, such as the hydroxylation of proline and lysine (B10760008) residues, which are critical for the stability of the triple helix and for cross-linking. nih.gov

MS is particularly powerful for the analysis of collagen cross-links. It can be used to identify the specific amino acid residues involved in cross-linking and to elucidate the chemical nature of both immature (bivalent) and mature (trivalent) cross-links. nih.govmdpi.comnih.gov This provides a quantitative and qualitative analysis of the cross-linking patterns that are fundamental to the biomechanical properties of the tissue. nih.govdaneshyari.com

Table 2: Common Bivalent and Trivalent Collagen Cross-links Analyzed by Mass Spectrometry

| Cross-link Type | Name | Precursor Residues |

|---|---|---|

| Bivalent (Immature) | Lysinonorleucine (LNL) | Lysine, Lysine aldehyde |

| Bivalent (Immature) | Hydroxylysinonorleucine (HLNL) | Hydroxylysine, Lysine aldehyde |

| Bivalent (Immature) | Dihydroxylysinonorleucine (DHLNL) | Hydroxylysine, Hydroxylysine aldehyde |

| Trivalent (Mature) | Pyridinoline (Pyr) | 2 Hydroxylysines, 1 Hydroxylysine aldehyde |

Information based on known collagen cross-linking pathways. mdpi.com

Microscopic and Imaging Techniques for Ultrastructural Analysis

Microscopic techniques are employed to visualize the hierarchical structure of collagen, from individual fibrils to their organization within the extracellular matrix.

Atomic Force Microscopy (AFM) is another powerful imaging technique that can visualize the surface topography of collagen fibrils in a near-native state, often without the need for extensive sample preparation like staining or fixation. acs.org AFM also clearly resolves the D-banding pattern and can be used to study the mechanical properties of individual fibrils. wku.edu

Other advanced imaging techniques, such as Small Angle X-ray Scattering (SAXS), provide information on the average fibril diameter and orientation over a larger sample area, complementing the high-resolution data from microscopy. uc.edunih.gov These techniques collectively provide a comprehensive picture of the ultrastructure of collagen from cattle skin.

Scanning Electron Microscopy (SEM) for Surface Morphology and Fiber Network

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and the three-dimensional organization of the collagen fiber network. nanoscience.com This technique scans a sample with a focused beam of electrons to produce high-resolution images, revealing detailed morphological features. nanoscience.com In the context of cattle skin collagen, SEM is used to visualize the intricate weave of collagen fiber bundles, assess pore structure in collagen scaffolds, and observe the effects of processing methods, such as decellularization, on the extracellular matrix (ECM). nanoscience.comecmjournal.org

SEM analysis shows that native dermal collagen consists of densely packed, interwoven fiber bundles. researchgate.net The orientation of these fibers can be observed, which is crucial for understanding the mechanical properties of the skin. researchgate.net Following extraction and purification, collagen can be reconstituted into various forms, such as hydrogels or scaffolds. SEM imaging of these materials reveals a porous network of interconnected fibers and fibrils, the architecture of which is critical for applications in tissue engineering. nanoscience.com

Table 1: SEM Observations of Cattle Skin Collagen Morphology

| Feature | Typical Observation | Significance |

| Fiber Network | Densely packed, interwoven bundles of collagen fibers in a complex, web-like structure. | Determines the mechanical strength and elasticity of the tissue. |

| Fiber Orientation | Mixed orientation in native tissue; can be aligned in engineered constructs. researchgate.net | Influences anisotropic mechanical properties and guides cell migration. researchgate.net |

| Surface Topography | Reveals the surface texture and porosity of collagen-based biomaterials. nanoscience.com | Affects cell attachment, proliferation, and tissue integration. |

| Pore Structure | Interconnected pores of varying sizes in reconstituted scaffolds. | Crucial for nutrient transport, waste removal, and cell infiltration in scaffolds. |

Transmission Electron Microscopy (TEM) for Fibril Ultrastructure and D-banding

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the ultrastructure of individual collagen fibrils. biorxiv.org In TEM, a beam of electrons is transmitted through an ultra-thin specimen, allowing for detailed examination of internal structures. nih.gov

A hallmark of type I collagen, the predominant type in cattle skin, is its characteristic D-banding pattern, which is clearly visible with TEM. nih.govnih.gov This pattern arises from the specific staggered arrangement of tropocollagen molecules, resulting in a periodic banding with a repeat distance (D-period) of approximately 67 nanometers. nih.gov TEM is used to measure this D-periodicity, as well as the diameter of the collagen fibrils, which can range from 12 to 500 nm depending on the tissue and age. nih.gov These measurements are critical indicators of the integrity and proper assembly of the collagen structure. nih.govnih.gov

Table 2: TEM Analysis of Bovine Collagen Fibril Ultrastructure

| Parameter | Typical Measurement Range | Methodological Significance |

| Fibril Diameter | 20 - 200 nm nih.gov | Indicates the maturity and packing of collagen; variations can signify pathological states. biorxiv.org |

| D-banding Period | ~67 nm nih.gov | Confirms the native, staggered molecular assembly of type I collagen fibrils. nih.gov |

| Fibril Integrity | Clearly defined, unbroken fibrils | Assesses potential damage from extraction and purification processes. |

Atomic Force Microscopy (AFM) for Fibril Topography and Self-assembly Dynamics

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. sfu.ca It is uniquely suited for studying collagen because it can operate in near-physiological conditions and does not require staining or fixation, allowing for the imaging of collagen's structure from individual molecules to assembled fibrils. sfu.casfu.ca

AFM studies on pepsin-extracted type I bovine skin collagen have successfully imaged the D-banding pattern with a periodicity of 67-70 nm, consistent with TEM findings. researchgate.netnih.gov Beyond static imaging, time-lapse AFM has been used to directly observe the self-assembly dynamics of collagen molecules into fibrils in real-time. nih.gov These studies have revealed a two-step assembly process, where molecules first assemble and then rearrange into microfibrils that serve as the building blocks for larger fibrils. nih.gov AFM can also be used in nanoindentation mode to measure the mechanical properties, such as Young's modulus, of individual collagen fibrils. nih.gov

Table 3: Key Findings from AFM Studies on Bovine Skin Collagen

| Parameter | Research Finding | Reference |

| Fibril Topography | Provides high-resolution 3D surface profiles, clearly resolving the D-banding pattern. | sfu.ca |

| D-banding Periodicity | Measured at approximately 67 nm to 70 nm. | researchgate.netnih.gov |

| Self-Assembly | Time-lapse imaging shows fibrils growing longitudinally and laterally, starting from single molecules (~1.5 nm thick). | nih.gov |

| Mechanical Properties | Nanoindentation reveals the Young's modulus of individual fibrils, with values reported in the GPa range. | nih.gov |

Confocal Laser Scanning Microscopy (CLSM) for Three-dimensional Fiber Visualization

Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique used to increase micrograph contrast and to reconstruct three-dimensional images of samples. wur.nl By using a spatial pinhole to block out-of-focus light, CLSM allows for the collection of sharp, optical sections from thick specimens. wur.nl

For collagen visualization, CLSM is often used in conjunction with fluorescent dyes. researchgate.net For instance, picrosirius red staining, when observed with CLSM, can reveal the zonal organization of collagen fibers. researchgate.net More advanced methods utilize the fluorescence of specific dyes like Fast Green under anhydrous conditions to provide high-resolution 3D visualization of collagen network architecture in whole-mount tissue samples. nih.gov This approach enables the evaluation of the collagen macromolecular structure, including the pattern, orientation, and weave of fiber bundles within a larger tissue context. nih.govresearchgate.net

Polarized Light Microscopy for Fiber Organization and Birefringence

Polarized Light Microscopy (PLM) is a contrast-enhancing technique that utilizes the intrinsic birefringence of collagen to visualize fiber organization and architecture without the need for labels or stains. nih.gov Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. mdpi.com The highly organized, crystalline-like structure of collagen fibrils makes them strongly birefringent. mdpi.com

When combined with Picrosirius red staining, PLM can further enhance the visualization of collagen fibers. nih.govscielo.br The color of the stained fibers under polarized light relates to their thickness and packing density; thicker, more densely packed type I collagen fibers typically appear yellow to red, while thinner, less organized fibers (like type III) appear green. scielo.brresearchgate.net This technique is invaluable for assessing the organization and spatial distribution of collagen fibers in histological sections of skin. nih.gov

Table 4: Interpretation of Collagen Birefringence with Picrosirius Red Staining

| Color Observed | Interpretation | Collagen Type Association |

| Green to Yellow | Thinner, loosely packed collagen fibers. | Primarily Type III |

| Orange to Red | Thicker, tightly packed, and highly organized fibers. | Primarily Type I |

Electrophoretic and Chromatographic Characterization

These techniques are used to separate and identify the protein components of a sample, providing crucial information about the molecular weight, subunit composition, and purity of the extracted collagen.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Molecular Weight Determination and Purity

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. It is widely used to characterize the composition and purity of collagen extracted from cattle skin. mdpi.commedcraveonline.com

Type I collagen is a heterotrimer composed of two α1 chains and one α2 chain. In SDS-PAGE, these chains are separated and can be identified by their characteristic molecular weights. The α-chains typically have a molecular weight of approximately 130 kDa. researchgate.net The presence of higher molecular weight bands, such as β-chains (~250 kDa), indicates the presence of intramolecularly cross-linked α-chain dimers. researchgate.net The absence of significant bands at lower molecular weights suggests that the collagen has not undergone substantial degradation during the extraction process. researchgate.net Specialized SDS-PAGE systems, sometimes including urea, can be used to differentiate between different types of collagen, such as type I and type III. chondrex.com

Table 5: Typical SDS-PAGE Banding Pattern for Type I Collagen from Cattle Skin

| Component | Description | Approximate Molecular Weight (kDa) |

| α1 chain | Alpha-1 polypeptide chain | ~130 - 149 medcraveonline.comresearchgate.net |

| α2 chain | Alpha-2 polypeptide chain | ~130 medcraveonline.comresearchgate.net |

| β component | Dimer of cross-linked α-chains | ~250 researchgate.net |

| γ component | Trimer of cross-linked α-chains | >250 |

High-Performance Liquid Chromatography (HPLC) for Amino Acid Composition and Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detailed analysis of collagen's primary structure. It is employed for both the quantitative analysis of its unique amino acid composition and for the mapping of peptide fragments generated through enzymatic digestion.

Amino Acid Composition: The quantitative analysis of amino acids is fundamental to confirming the identity and purity of collagen. The process typically involves the complete acid hydrolysis of the collagen sample to break it down into its constituent amino acids. These amino acids are then derivatized to make them detectable by UV or fluorescence detectors, separated via a reverse-phase HPLC column (commonly a C18 column), and quantified. nih.govresearchgate.net A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-CL), which reacts with primary and secondary amines to form stable, fluorescent adducts. nih.gov

The amino acid profile of Type I collagen from cattle skin is characterized by a high abundance of Glycine (B1666218) (Gly), which constitutes approximately one-third of the total residues, and significant amounts of Proline (Pro) and its post-translationally modified form, Hydroxyproline (B1673980) (Hyp). nih.govmdpi.com The presence of Hyp is a hallmark of collagen. The precise quantification of these amino acids, particularly the Gly-Pro-Hyp tripeptide sequence, is crucial for assessing the integrity of the collagenous structure. nih.gov

Table 1: Representative Amino Acid Composition of Bovine Tendon Collagen Determined by HPLC

| Amino Acid | Average Content (%) |

|---|---|

| Glycine | 33.25 ± 0.20 |

| Proline | 11.87 ± 0.20 |

| Hydroxyproline | 10.51 ± 0.23 |

Data sourced from a study involving hydrolysis and derivatization with 9-fluorenylmethoxycarbonyl chloride, followed by HPLC with fluorescence detection. researchgate.net

Peptide Analysis: HPLC, often coupled with Mass Spectrometry (HPLC-MS), is a powerful tool for peptide mapping. nih.govrass-biosolution.com This technique is used to identify and quantify specific peptide markers that are characteristic of a particular collagen type. nih.govresearchgate.net For this analysis, the collagen is digested with a specific enzyme, such as trypsin. The resulting peptide mixture is then separated by HPLC. nih.gov The mass spectrometer identifies the individual peptides based on their mass-to-charge ratio, allowing for sequence confirmation. This method can verify the collagen type (e.g., Type I) and detect any modifications or impurities. natureblink.com For instance, the peptide GEAGPSGPAGPTGAR has been identified as a reliable marker for bovine Type I collagen in HPLC-MS analysis. nih.govresearchgate.net

Thermal Stability Analysis (e.g., Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a primary thermo-analytical technique used to determine the thermal stability of collagen. It measures the heat flow associated with the thermal denaturation of the collagen molecule, a process where the triple-helical structure unwinds into random coils. nih.govresearchgate.net This transition is observed as an endothermic peak on a DSC thermogram. researchgate.net

The key parameters obtained from a DSC analysis are the onset temperature (To), the peak denaturation temperature (Td), and the enthalpy of denaturation (ΔH). The denaturation temperature is a direct measure of the collagen's thermal stability; a higher Td indicates greater stability. researchgate.net The enthalpy reflects the energy required to disrupt the triple-helical structure and is related to the degree of intramolecular hydrogen bonding. nih.govbohrium.com

The thermal stability of collagen from cattle skin is significantly influenced by its hydration state. In a hydrated state, denaturation typically occurs in the range of 40–80°C. nih.gov In a dehydrated or freeze-dried state, the denaturation temperature increases substantially, often occurring between 180°C and 230°C. nih.gov Factors such as cross-linking also play a crucial role. Chemical cross-linking can increase the denaturation temperature but may decrease the enthalpy, which can be attributed to the disruption of the hydration network around the collagen molecules by the cross-linking agent. nih.gov

Table 2: DSC Denaturation Temperatures of Bovine Collagen Under Different Conditions

| Sample State | Denaturation Temperature (Td) | Source |

|---|---|---|

| Hydrated Bovine Pericardium (Type I Collagen) | ~60-85°C | researchgate.net |

| Dehydrated Bovine Pericardium (Type I Collagen) | ~180-230°C | nih.gov |

| Non-Cross-Linked Bovine Hide Collagen | Varies with hydration | nih.gov |

| Glutaraldehyde (B144438) Cross-Linked Bovine Hide Collagen | Increased Td compared to non-cross-linked | nih.gov |

Rheological Characterization of Collagen (cattle skin) Formulations and Hydrogels

Rheology, the study of the flow and deformation of matter, provides critical insights into the viscoelastic properties of collagen formulations and hydrogels. researchgate.net These properties are essential for understanding how the material will behave during processing and in its final application, such as in tissue engineering scaffolds or cosmetic formulations. tainstruments.commdpi.com Oscillatory rheology is commonly used to characterize these materials. tainstruments.com

Key parameters measured include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. mdpi.com For a stable hydrogel, G' is typically significantly higher than G'', indicating a predominantly elastic behavior. nih.gov

Rheological tests often include:

Strain Sweep Tests: These are performed to identify the linear viscoelastic region (LVR), where the structure of the hydrogel is not irreversibly damaged by the applied strain. tainstruments.commdpi.com

Frequency Sweep Tests: Conducted within the LVR, these tests measure the dependence of G' and G'' on the frequency of oscillation, providing information about the hydrogel's internal structure and stability over different time scales. mdpi.com

The rheological properties of bovine skin collagen hydrogels are highly dependent on factors such as collagen concentration, pH, temperature, and the presence of cross-linking agents. mdpi.comwur.nl Higher collagen concentrations generally lead to more rigid hydrogels with higher G' and G'' values. mdpi.com Dispersions of bovine skin collagen typically exhibit shear-thinning behavior, where viscosity decreases with an increasing shear rate, which is an important property for processing applications like extrusion. wur.nl

Table 3: Rheological Properties of Collagen Dispersions from Different Bovine Hide Sources

| Bovine Source | Dynamic Consistency Index (k) (Pa·sⁿ) | Dynamic Power Law Factor (n*) |

|---|---|---|

| American Calf (AC) | 95 | ~0.2 |

| Dutch Heavy Veal (DHV) | 68 | ~0.2 |

| Danish Ox/Heifer (DOH) | 114 | ~0.2 |

| Heavy German Cow (HGC) | 59 | ~0.2 |

Data from rheological measurements showing shear-thinning behavior (n < 1) for all dispersions. wur.nlresearchgate.net*

Comprehensive Analytical Methods for Assessing Purity, Yield, and Structural Integrity

A comprehensive assessment of collagen from cattle skin requires a combination of analytical methods to determine its purity, the efficiency of the extraction process (yield), and the preservation of its native triple-helical structure.

Purity and Molecular Weight: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique to assess the purity and determine the apparent molecular weight of collagen chains. nih.gov For Type I collagen, SDS-PAGE analysis should reveal the characteristic α1(I) and α2(I) chains, as well as their cross-linked dimers (β-chains) and trimers (γ-chains). wur.nl The presence of distinct bands and the absence of extraneous protein bands indicate high purity. nih.gov

Yield: The yield of collagen is typically determined gravimetrically after the extraction and purification process (e.g., acid or enzyme solubilization followed by dialysis and lyophilization). researchgate.netwaikato.ac.nz It is often expressed as a percentage of the initial dry weight of the cattle skin raw material. researchgate.net The choice of extraction method significantly impacts the final yield. waikato.ac.nz

Structural Integrity: Maintaining the native triple-helical conformation is vital for collagen's biological function. Several spectroscopic techniques are used to confirm its structural integrity:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra of collagen show characteristic amide bands (Amide A, B, I, II, III). The position of these bands, particularly the Amide I band (around 1650 cm⁻¹), and the integrity of the Amide III band (around 1235 cm⁻¹), provide evidence of the intact triple helix. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of proteins. A native collagen triple helix exhibits a characteristic CD spectrum with a positive peak around 222 nm and a strong negative peak around 198 nm. nih.govnih.gov The absence of the positive peak is an indicator of partial or complete denaturation. nih.gov

Hydroxyproline Analysis: The hydroxyproline content, determined via HPLC or colorimetric assays, can be used to indirectly quantify the total collagen content in a sample, as this amino acid is nearly exclusive to collagen. nih.govmtoz-biolabs.com

Table 4: Summary of Comprehensive Analytical Methods

| Parameter | Technique(s) | Key Findings |

|---|---|---|

| Purity | SDS-PAGE | Presence of α, β, and γ chains; absence of non-collagenous proteins. |

| Yield | Gravimetry | Quantitative measure of extraction efficiency. |

| Structural Integrity | FTIR, Circular Dichroism | Confirmation of intact triple-helical structure. |

| Collagen Content | Hydroxyproline Assay, HPLC | Indirect quantification of total collagen. |

Modification Strategies for Collagen Cattle Skin in Research Applications

Chemical Cross-linking Mechanisms and Reagents

Chemical cross-linking introduces covalent bonds between collagen molecules, significantly enhancing their stability and mechanical robustness. The selection of a cross-linking agent is contingent upon the desired properties of the final collagen-based scaffold.

Glutaraldehyde-Based Cross-linking: Reaction Chemistry and Structural Impact

Glutaraldehyde (B144438) (GTA) has long been a widely utilized and highly effective cross-linking agent for collagen-based biomaterials. researchgate.net The reaction mechanism primarily involves the aldehyde groups of glutaraldehyde reacting with the primary amine groups of lysine (B10760008) or hydroxylysine residues within the collagen polypeptide chains. utwente.nl This reaction leads to the formation of an intermediate Schiff's base, which can further react to create stable and complex intermolecular and intramolecular cross-links. researchgate.netutwente.nl

The concentration of glutaraldehyde and the reaction time are critical parameters that influence the extent of cross-linking. At low concentrations, intramolecular cross-links tend to predominate. nih.gov As the concentration increases, intermolecular cross-linking becomes more prevalent, leading to decreased solubility of the collagen. nih.gov The structural impact of glutaraldehyde cross-linking includes an increased resistance to enzymatic degradation and enhanced thermal stability, as evidenced by a rise in the shrinkage temperature of the collagen. utwente.nlnih.gov While highly efficient, a key consideration with glutaraldehyde is the potential for unreacted molecules to remain in the scaffold, which can be cytotoxic. nih.gov

| Parameter | Effect of Glutaraldehyde Cross-linking |

| Primary Reaction Site | ε-amino groups of lysine and hydroxylysine residues |

| Key Intermediate | Schiff's base |

| Structural Impact | Formation of intermolecular and intramolecular cross-links |

| Property Enhancement | Increased thermal stability, enhanced mechanical strength, greater resistance to enzymatic degradation |

Carbodiimide (EDC/NHS)-Mediated Cross-linking: Zero-Length Modification

Carbodiimide-mediated cross-linking, often employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS), is a popular "zero-length" cross-linking method. nih.govnih.gov This terminology signifies that no part of the cross-linking agent is incorporated into the final cross-linked structure. The process involves the activation of the carboxyl groups of glutamic and aspartic acid residues in the collagen by EDC. nih.govias.ac.in The addition of NHS stabilizes this activated intermediate, which then reacts with the primary amine groups of lysine residues on an adjacent collagen chain to form a stable amide bond. nih.govias.ac.in

This method is advantageous as it avoids the introduction of potentially cytotoxic chemical bridges. Research has also indicated that in addition to the intended amide bonds, ester cross-links can form between the activated carboxyl groups and hydroxyl groups on the collagen. nih.gov EDC/NHS cross-linking has been shown to improve the mechanical properties and resistance to enzymatic degradation of bovine collagen matrices. nih.govias.ac.in Furthermore, this cross-linking process can enhance the fibrillar order and alignment within reconstituted collagen fibers, creating a structure that more closely resembles native collagen. nih.govcam.ac.uk

| Feature | Description |

| Mechanism | Activation of carboxyl groups by EDC, stabilization by NHS, followed by reaction with amino groups to form amide bonds. |

| "Zero-Length" Aspect | The cross-linking agents (EDC and NHS) are not incorporated into the final cross-linked product. |

| Bonds Formed | Primarily amide bonds, with the potential for ester bond formation. |

| Structural Outcome | Increased fibrillar order and alignment. |

| Property Improvement | Enhanced mechanical properties and biostability. ias.ac.in |

Other Chemical Cross-linking Agents (e.g., Genipin (B1671432), Dialdehyde Starch)

In the quest for less cytotoxic and more biocompatible cross-linking agents, natural compounds have garnered significant attention.

Genipin , extracted from the fruit of Gardenia jasminoides, is a naturally occurring cross-linking agent. mdpi.comnih.gov Its cross-linking mechanism involves a nucleophilic attack by the primary amine groups of collagen on an olefinic carbon atom in the genipin molecule, leading to the opening of the dihydropyran ring. nih.govnih.gov This is followed by the formation of a covalent bond and a subsequent reaction with another amine group to form a stable cross-link. researchgate.net Genipin-cross-linked collagen exhibits significantly lower cytotoxicity compared to glutaraldehyde and has been shown to improve the mechanical properties of collagen scaffolds. nih.govnih.gov For instance, treating type I rat tail tendon derived collagen with genipin can increase the compressive elastic modulus by nearly an order of magnitude. mdpi.com

Dialdehyde starch (DAS) is another promising biocompatible cross-linking agent, produced by the oxidation of starch. nih.govresearchgate.net As a macromolecular dialdehyde, it is considered a safer alternative to glutaraldehyde. nih.gov The aldehyde groups on the DAS molecule react with the free amine groups on adjacent collagen peptide chains, forming covalent bonds. researchgate.net This cross-linking has been demonstrated to increase the thermal stability and mechanical strength of collagen-based materials. nih.govresearchgate.net However, the effectiveness of DAS cross-linking is dependent on a high content of amine groups in the protein. nih.gov Studies have shown that modifying collagen films with DAS can lead to increased tensile strength and breaking force, as well as a decreased swelling degree. researchgate.netbohrium.comnih.gov

Physical Cross-linking Methods

Physical cross-linking methods offer an alternative to chemical agents, avoiding the introduction of any external substances and the subsequent need for removal of unreacted reagents.

Dehydrothermal (DHT) Treatment: Principles and Effects on Intermolecular Bonds

Dehydrothermal (DHT) treatment is a physical cross-linking technique that involves exposing the collagen to high temperatures under a vacuum. nih.govamazonaws.com The fundamental principle of DHT is the removal of water from the collagen molecules, which facilitates the formation of intermolecular cross-links through condensation reactions. amazonaws.com These reactions can occur between the carboxyl and amine groups to form amide bonds or between carboxyl and hydroxyl groups to form ester bonds.

The extent of cross-linking is dependent on the temperature and duration of the treatment. nih.govrcsi.com Increasing these parameters generally leads to a higher cross-linking density and, consequently, an improvement in the mechanical properties of the collagen, such as tensile strength. nih.govrcsi.com However, a critical consideration with DHT treatment is the potential for denaturation of the collagen's triple helix structure at elevated temperatures, which can negatively impact its biological functionality and mechanical integrity if not carefully controlled. nih.govnih.gov

| Parameter | Influence on DHT Treatment |

| Temperature | Higher temperatures increase cross-linking density but also the risk of denaturation. rcsi.com |

| Duration | Longer treatment times can increase cross-linking, but excessive time can lead to denaturation. nih.gov |

| Vacuum | Essential for the removal of water to promote condensation reactions. |

| Resultant Bonds | Primarily intermolecular amide and ester bonds. |

Ultraviolet (UV) Irradiation for Cross-linking

Ultraviolet (UV) irradiation is a rapid physical method for inducing cross-links in collagen without the use of cytotoxic reagents. ors.org The mechanism is thought to involve the formation of covalent bonds through the interaction of aromatic residues such as tyrosine and phenylalanine. researchgate.net This method can significantly increase the mechanical strength of collagen fibers in a short amount of time. nih.govresearchwithrutgers.com

Research has shown that collagen fibers exposed to UV irradiation for as little as 15 minutes can achieve ultimate tensile strength and modulus values comparable to or greater than those achieved with DHT treatment over several days. nih.govbohrium.com However, a potential drawback of UV cross-linking is the partial fragmentation or chain scission of the collagen molecules, which can lead to a partial loss of the native collagen structure. ors.orgnih.gov This potential for denaturation needs to be carefully balanced with the desired increase in mechanical properties.

Enzymatic Cross-linking using Microbial Transglutaminase

A prominent and widely adopted method for enhancing the stability of collagen is through enzymatic cross-linking, with microbial transglutaminase (mTG) being a key enzyme in this process. Unlike chemical cross-linking agents that can sometimes introduce cytotoxic residuals, mTG offers a biocompatible alternative for stabilizing collagen matrices. nih.gov This enzyme, typically derived from Streptomyces mobaraensis, catalyzes the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue within the collagen molecules. This reaction results in the formation of highly stable, covalent cross-links that reinforce the collagenous network.

The mechanism of mTG-mediated cross-linking is a two-step acyl transfer reaction. Initially, the enzyme forms an acyl-enzyme intermediate with a glutamine residue in the collagen polypeptide chain, releasing ammonia. Subsequently, this intermediate reacts with the primary amino group of a lysine residue, forming an ε-(γ-glutamyl)lysine isopeptide bond and regenerating the free enzyme. This process effectively creates both intramolecular and intermolecular cross-links, leading to a more robust and interconnected collagen fibril network. The efficiency of this enzymatic cross-linking is dependent on several factors, including the concentration of the enzyme, the reaction temperature, pH, and the duration of the treatment. Research has shown that elevated temperatures can increase the number of cross-links formed, as the partial or complete denaturation of the collagen triple helix can expose more glutamine and lysine residues that are otherwise inaccessible in the native, highly ordered structure. nih.gov

Functional Consequences of Cross-linking on Collagen (cattle skin) Structure and Functionality for Research

The enzymatic cross-linking of cattle skin collagen with microbial transglutaminase induces significant alterations in its physicochemical and biological properties, which have profound implications for its use in research applications. These modifications are primarily aimed at improving the material's stability and performance in simulated physiological environments.

One of the most significant consequences of mTG cross-linking is the enhancement of thermal stability . The introduction of covalent isopeptide bonds increases the denaturation temperature of the collagen, making it more resistant to thermal degradation. This is a critical attribute for applications where the collagen biomaterial may be subjected to varying temperatures or for long-term in vitro cell culture studies.

The mechanical properties of collagen scaffolds are also markedly improved. Cross-linking increases the tensile strength and storage modulus of the collagen, resulting in a stiffer and more resilient material. For instance, studies have demonstrated a significant increase in the storage modulus of mTG cross-linked collagen scaffolds compared to their non-cross-linked counterparts, indicating enhanced elasticity and resistance to deformation. This is particularly beneficial in tissue engineering research where scaffolds are required to provide mechanical support to developing tissues.

Furthermore, mTG cross-linking imparts a greater resistance to enzymatic degradation . Native collagen is susceptible to degradation by collagenases and other proteases, which can limit its longevity in biological systems. The formation of a denser, cross-linked network hinders the access of these enzymes to their cleavage sites on the collagen molecules, thereby slowing down the degradation rate. This controlled degradation is crucial for creating scaffolds that can support tissue regeneration over a desired period.

From a biological perspective, mTG-cross-linked collagen has been shown to be non-cytotoxic and can even enhance cell attachment, spreading, and proliferation for certain cell types. The modified surface topography and mechanical cues of the cross-linked matrix can influence cellular behavior, making it a valuable tool for studying cell-matrix interactions and guiding tissue formation in vitro.

| Property | Effect of mTG Cross-linking | Research Finding |

| Thermal Stability | Increased | Denaturation temperature is elevated, indicating greater resistance to heat-induced structural changes. |

| Mechanical Strength | Increased | Tensile strength and storage modulus are significantly enhanced, leading to a more robust scaffold. |

| Enzymatic Degradation | Decreased | The rate of degradation by collagenases is reduced, prolonging the scaffold's structural integrity. |

| Cell Interaction | Modulated | Can enhance cell adhesion, proliferation, and differentiation depending on the cell type and cross-linking density. |

Graft Copolymerization and Conjugation with Collagen (cattle skin) for Enhanced Functionality

Beyond cross-linking, the functionality of cattle skin collagen can be significantly expanded through graft copolymerization and conjugation with other molecules. These techniques involve the covalent attachment of synthetic polymers or bioactive molecules onto the collagen backbone, thereby imparting novel properties to the biomaterial.

Graft copolymerization involves the initiation of polymer chains from active sites on the collagen molecule. This results in a hybrid material that combines the biological properties of collagen with the desired characteristics of the grafted polymer. For example, acrylic monomers have been grafted onto cattle skin collagen to create a flame-retardant composition for cellulosic textiles. nih.govnih.govsigmaaldrich.comnih.gov In this process, radical active centers are formed on the collagen, which then initiate the polymerization of the acrylic monomers, leading to the formation of a collagen-polymer graft copolymer. nih.govnih.govsigmaaldrich.comnih.gov This approach can be adapted to introduce a wide range of functionalities, such as improved mechanical strength, controlled swelling behavior, and stimuli-responsiveness, by selecting different monomers for grafting. For instance, grafting with polymers like poly(N-isopropylacrylamide) could render the collagen scaffold thermoresponsive, a valuable property for controlled cell sheet engineering.

Conjugation , on the other hand, refers to the direct attachment of specific bioactive molecules to the collagen scaffold. This strategy is employed to introduce specific biological signals that can direct cellular responses or to add functionalities for therapeutic or diagnostic purposes. A notable example is the conjugation of heparin to collagen. nih.govnih.gov Heparin, a potent anticoagulant, can be covalently bound to collagen to create a non-thrombogenic surface, which is highly desirable for blood-contacting biomaterials in cardiovascular research. nih.gov Furthermore, heparin-conjugated collagen can act as a reservoir for growth factors, localizing and stabilizing these potent signaling molecules to promote tissue regeneration. nih.gov

Other bioactive molecules that have been conjugated to collagen include:

Chitosan (B1678972): This natural polysaccharide can be grafted onto collagen to improve its antimicrobial properties and to create scaffolds with enhanced wound healing capabilities. nih.govresearchgate.net

Peptides: Specific peptide sequences that act as cell adhesion motifs (e.g., RGD) or have other biological activities can be conjugated to collagen to enhance cell attachment and guide cell behavior.

Drugs: Therapeutic agents can be conjugated to collagen for controlled and localized drug delivery. This approach is being explored for applications in cancer therapy and the treatment of localized infections.

These modification strategies significantly broaden the research applications of cattle skin collagen, transforming it from a simple structural support to a highly functional and bioactive material.

Surface Modification of Collagen (cattle skin) Biomaterials for Targeted Research Outcomes

A variety of techniques can be used to modify the surface of bovine collagen biomaterials:

Plasma Treatment: The surface of collagen films can be treated with gas plasma (e.g., oxygen, argon, nitrogen/hydrogen) to introduce new functional groups and alter the surface topography. nih.govmdpi.comdokumen.pub This can increase the surface hydrophilicity, which has been shown to improve the attachment and proliferation of certain cell types. unimib.itmdpi.com For instance, oxygen non-thermal plasma treatment can create nanostructured patterns on the collagen surface, which, when combined with the conjugation of molecules like chondroitin (B13769445) sulfate (B86663), can lead to increased adhesion and organized growth of cells. nih.gov

Chemical Immobilization: Bioactive molecules can be covalently immobilized onto the surface of collagen scaffolds. This is often achieved through a multi-step process involving the activation of functional groups on the collagen surface followed by the coupling of the desired molecule. For example, methoxypoly(ethylene glycol) (PEG) can be attached to the collagen surface to create a non-fouling layer that repels both mammalian and bacterial cells. nih.gov This "stealth" property is valuable in research aimed at preventing non-specific protein adsorption and cell adhesion. Conversely, subsequent derivatization of PEG-collagen with molecules like ethylenediamine (B42938) can restore cell attachment capabilities while retaining some bacterial repulsion. nih.gov

Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of polyelectrolytes with opposite charges onto the collagen surface to create a multilayered thin film. This approach allows for precise control over the thickness and composition of the surface coating, enabling the incorporation of various bioactive agents in a spatially controlled manner.

Coating with Bioactive Molecules: A simpler method of surface modification is the physical adsorption or coating of the collagen surface with other extracellular matrix proteins or bioactive molecules. While not as stable as covalent immobilization, this technique can be used to present specific ligands to cells and study their immediate responses.

These surface modification strategies provide researchers with a powerful toolkit to fine-tune the biological performance of cattle skin collagen biomaterials, enabling the investigation of complex cellular phenomena and the development of more sophisticated models for tissue engineering and regenerative medicine research.

| Modification Technique | Principle | Targeted Research Outcome |

| Plasma Treatment | Introduction of functional groups and alteration of surface topography using ionized gas. | Enhanced cell adhesion, proliferation, and organized growth; improved wettability. |

| Chemical Immobilization | Covalent attachment of specific molecules to the collagen surface. | Creation of non-fouling surfaces (PEGylation), promotion of specific cell binding, localized drug delivery. |